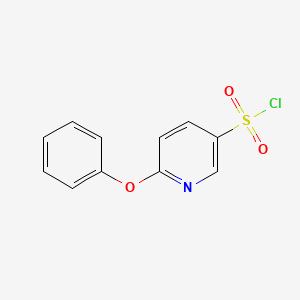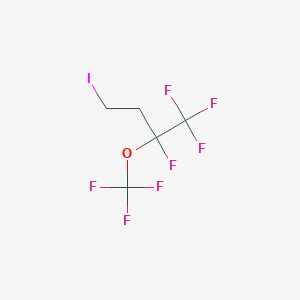
4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane is a fluorinated organic compound with the molecular formula C5H4F7IO. It is characterized by the presence of both iodine and fluorine atoms, which contribute to its unique chemical properties. This compound is typically a colorless to light yellow liquid and is used in various chemical applications due to its reactivity and stability .
Preparation Methods
The synthesis of 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane involves several steps, typically starting with the appropriate fluorinated precursors. One common method involves the reaction of a fluorinated alkene with iodine in the presence of a catalyst. The reaction conditions often include controlled temperatures and pressures to ensure the desired product is obtained with high purity .
Industrial production methods may involve large-scale reactions using specialized equipment to handle the reactive intermediates and ensure safety. The purity of the final product is usually confirmed using gas chromatography (GC) and other analytical techniques .
Chemical Reactions Analysis
4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Coupling Reactions: It can participate in cross-coupling reactions with aryl or alkyl boronic acids to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction pathway chosen .
Scientific Research Applications
4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology and Medicine: The compound’s unique properties make it useful in the development of imaging agents and diagnostic tools.
Mechanism of Action
The mechanism by which 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane exerts its effects is primarily through its reactivity with other chemical species. The presence of fluorine atoms enhances its stability and reactivity, allowing it to participate in various chemical transformations. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane can be compared with other fluorinated compounds such as:
1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
1,1,1-Trifluoro-2-iodoethane: A simpler compound with fewer fluorine atoms and a shorter carbon chain.
The uniqueness of this compound lies in its combination of fluorine and iodine atoms, which provide distinct reactivity and stability compared to other fluorinated compounds .
Properties
IUPAC Name |
1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethoxy)butane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F7IO/c6-3(1-2-13,4(7,8)9)14-5(10,11)12/h1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXWCMICEMCXCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(C(F)(F)F)(OC(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F7IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380249 |
Source


|
| Record name | 1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethoxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200501-96-8 |
Source


|
| Record name | 1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethoxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
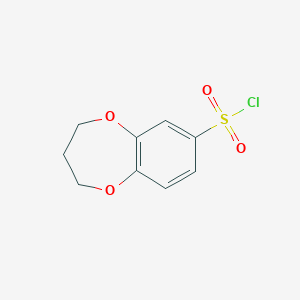


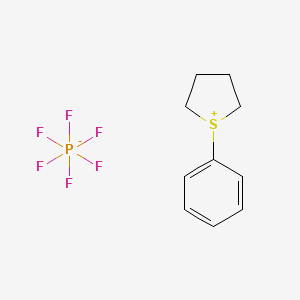

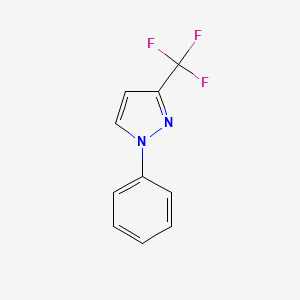
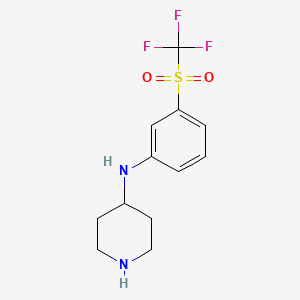


![[4-(1H-Imidazol-1-yl)phenyl]methanol](/img/structure/B1305951.png)

![[4-(4-Methylpiperazin-1-yl)phenyl]methanol](/img/structure/B1305954.png)

